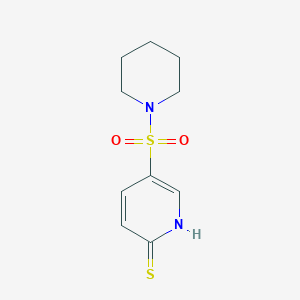

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXQWRWGIOERRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247250 | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57268503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852400-11-4 | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852400-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 5 Piperidin 1 Ylsulfonyl Pyridine 2 Thiol

Retrosynthetic Analysis of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnections are identified at the sulfonamide and the carbon-sulfur bonds.

The sulfonamide linkage suggests a disconnection to pyridine-2-thiol (B7724439) bearing a sulfonyl chloride at the 5-position and piperidine (B6355638). This is a standard and reliable method for sulfonamide formation. The thiol group at the 2-position of the pyridine (B92270) ring can be retrosynthetically traced back to a more stable and common precursor, a chloro group. The reaction of 2-chloropyridines with sulfur nucleophiles is a well-established transformation. wikipedia.orggoogle.cominnospk.comgoogle.com

Therefore, a key intermediate in this retrosynthetic pathway is 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine. This intermediate can be further disconnected at the sulfonamide bond, leading to 2-chloropyridine-5-sulfonyl chloride and piperidine. The synthesis of pyridinesulfonyl chlorides can often be achieved from the corresponding aminopyridines through diazotization followed by a sulfonyl chloride formation reaction. google.compatsnap.com This leads to 5-amino-2-chloropyridine as a plausible starting material.

This logical deconstruction provides a clear roadmap for the forward synthesis of this compound.

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, a plausible and optimizable synthetic pathway can be designed. The synthesis would likely proceed through the formation of a key intermediate, 2-chloro-5-(piperidin-1-ylsulfonyl)pyridine, followed by the introduction of the thiol group.

Starting Material Selection and Reagent Considerations

The selection of starting materials is critical for an efficient synthesis. A common and commercially available starting material for this synthesis would be 2-amino-5-chloropyridine or a related aminopyridine derivative. guidechem.comguidechem.com The key reagents required for the subsequent steps include:

For Diazotization and Sulfonyl Chloride Formation: Sodium nitrite, hydrochloric acid, sulfur dioxide, and a copper(I) chloride catalyst are standard reagents for the Sandmeyer-type reaction to introduce the sulfonyl chloride group.

For Sulfonamide Formation: Piperidine is the amine required for the formation of the sulfonamide bond. A non-nucleophilic base, such as triethylamine or pyridine, is often used to quench the HCl generated during the reaction.

For Thiolation: Sodium hydrosulfide (NaSH) or thiourea are commonly employed reagents to convert a chloro-substituted pyridine to the corresponding thiol. wikipedia.orggoogle.cominnospk.comgoogle.com

The choice of solvents is also crucial, with non-reactive solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) being suitable for the sulfonamide formation step, while alcohols like ethanol are often used for the thiolation reaction with thiourea. google.com

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is essential to maximize yield and purity.

Table 1: Key Reaction Steps and Optimization Parameters

| Reaction Step | Key Parameters to Optimize | Typical Conditions |

| Diazotization and Sulfonyl Chloride Formation | Temperature, concentration of mineral acid, rate of addition of sodium nitrite. | Low temperatures (0-5 °C) are crucial to prevent the decomposition of the diazonium salt. |

| Sulfonamide Formation | Temperature, stoichiometry of piperidine and base, reaction time. | The reaction is often carried out at room temperature. Using a slight excess of piperidine and base can drive the reaction to completion. |

| Thiolation | Temperature, reaction time, choice of sulfur nucleophile. | When using thiourea, a subsequent hydrolysis step with a base is required. google.com With NaSH, the reaction may proceed more directly but requires careful handling due to its reactivity. |

Monitoring the progress of each reaction step using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is vital for determining the optimal reaction time and ensuring the complete consumption of starting materials.

Purification and Isolation Techniques for the Chemical Compound

After each synthetic step, purification of the intermediate and the final product is necessary.

Work-up: A typical aqueous work-up would involve quenching the reaction mixture, followed by extraction with an appropriate organic solvent. Washing the organic layer with brine and drying over an anhydrous salt like sodium sulfate or magnesium sulfate are standard procedures.

Chromatography: Column chromatography is a powerful technique for purifying organic compounds. The choice of the stationary phase (typically silica gel) and the mobile phase (a mixture of non-polar and polar solvents like hexanes and ethyl acetate) would be optimized to achieve good separation of the desired compound from any impurities.

Crystallization: If the final compound is a solid, crystallization from a suitable solvent system can be an effective method for obtaining a highly pure product.

The identity and purity of the isolated this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Exploration of Derivatization Strategies for this compound

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds with potentially modified properties.

Structural Modification at Key Functional Groups of the Chemical Compound

The primary functional groups available for modification are the thiol group and potentially the pyridine ring itself.

The Thiol Group:

The thiol group is nucleophilic and can readily undergo a variety of reactions.

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base would yield the corresponding thioethers.

S-Acylation: Acylation with acyl chlorides or anhydrides would produce thioesters.

Oxidation: The thiol can be oxidized to a disulfide or further to a sulfonic acid, depending on the oxidizing agent used.

Table 2: Potential Derivatization Reactions at the Thiol Group

| Reaction Type | Reagents | Product Type |

| S-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | Thioether |

| Michael Addition | α,β-unsaturated carbonyl/nitrile | Thioether |

| S-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | Thioester |

| Oxidation | Mild: I₂, Air; Strong: H₂O₂, KMnO₄ | Disulfide, Sulfonic acid |

The Pyridine Ring:

While the pyridine ring is generally less reactive towards electrophilic substitution, particularly when substituted with an electron-withdrawing sulfonyl group, certain nucleophilic aromatic substitution reactions might be possible under specific conditions, though these are less common for this type of system.

The exploration of these derivatization strategies can lead to the generation of novel molecules with tailored electronic and steric properties, which can be valuable for various research applications.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies of this compound

The systematic modification of a lead compound is a fundamental strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. For this compound, SAR studies would involve the synthesis of analogs with variations in the piperidine ring, the pyridine core, and the 2-thiol substituent. A plausible synthetic approach to the parent compound and its derivatives is outlined below, based on established synthetic transformations.

A potential synthetic pathway to the core structure of this compound could commence with the commercially available 2-chloro-5-nitropyridine. This starting material can undergo nucleophilic substitution with a protected thiol, such as tritylthiol, to introduce the sulfur functionality at the 2-position. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, would yield the corresponding sulfonyl chloride. The reaction of this intermediate with piperidine would form the desired sulfonamide bond. Finally, deprotection of the thiol group would afford the target molecule.

The synthesis of analogs for SAR studies would then proceed by introducing modifications at various stages of this synthetic sequence.

The piperidine ring offers a rich opportunity for structural variation to probe its influence on biological activity. Analogs can be synthesized by reacting the key intermediate, 5-(chlorosulfonyl)pyridine-2-thiol (or a protected version thereof), with a diverse range of substituted piperidines. This approach allows for the introduction of various functional groups at different positions of the piperidine ring.

For instance, the use of 4-hydroxypiperidine, 4-aminopiperidine, or piperidine-4-carboxylic acid would introduce polar functional groups that could engage in hydrogen bonding interactions with a biological target. Furthermore, stereochemical considerations can be explored by using enantiomerically pure substituted piperidines to investigate the impact of chirality on activity.

A representative selection of piperidine analogs that could be synthesized for SAR studies is presented in the table below. The table includes the piperidine starting material, the resulting analog of this compound, and the rationale for the modification.

| Starting Piperidine | Resulting Analog | Rationale for Modification |

| Piperidine | This compound | Parent compound for baseline activity. |

| 4-Methylpiperidine | 5-((4-Methylpiperidin-1-yl)sulfonyl)pyridine-2-thiol | Introduction of a small alkyl group to probe steric tolerance. |

| 4-Hydroxypiperidine | 5-((4-Hydroxypiperidin-1-yl)sulfonyl)pyridine-2-thiol | Introduction of a hydrogen bond donor/acceptor. |

| 4-Fluoropiperidine | 5-((4-Fluoropiperidin-1-yl)sulfonyl)pyridine-2-thiol | Introduction of a polar group with minimal steric bulk. |

| Piperidine-4-carboxamide | 1-((2-thioxo-1,2-dihydropyridin-5-yl)sulfonyl)piperidine-4-carboxamide | Introduction of a larger, polar group capable of multiple hydrogen bonding interactions. |

The synthesis of these analogs would follow a similar synthetic sequence as for the parent compound, beginning with the appropriately substituted 2-chloropyridine derivative. The table below outlines a series of potential modifications to the pyridine ring.

| Pyridine Ring Modification | Resulting Analog | Rationale for Modification |

| None | This compound | Parent compound for baseline activity. |

| 3-Methyl | 3-Methyl-5-(piperidin-1-ylsulfonyl)pyridine-2-thiol | Introduction of a small alkyl group to probe steric and electronic effects. |

| 4-Methoxy | 4-Methoxy-5-(piperidin-1-ylsulfonyl)pyridine-2-thiol | Introduction of an electron-donating group. |

| 6-Chloro | 6-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-2-thiol | Introduction of an electron-withdrawing group and potential interaction point. |

The thiol group at the 2-position of the pyridine ring is a key functional handle that can be readily derivatized to explore its role in target binding. The nucleophilic nature of the thiol allows for a variety of chemical transformations, including alkylation, acylation, and oxidation.

Alkylation of the thiol with various alkyl halides can be performed to introduce a range of substituents, from small methyl groups to larger and more complex moieties. This can probe for the presence of a nearby hydrophobic pocket in the binding site of the biological target. Acylation can introduce ester or thioester functionalities, while oxidation can lead to the corresponding sulfinyl or sulfonyl derivatives.

The following table presents a series of potential derivatives of the thiol group, along with the rationale for their synthesis.

| Thiol Derivative | Resulting Analog | Rationale for Modification |

| Thiol | This compound | Parent compound, potential for metal chelation or hydrogen bonding. |

| S-Methyl | 2-(Methylthio)-5-(piperidin-1-ylsulfonyl)pyridine | Capping the thiol to remove its acidic proton and introduce a small lipophilic group. |

| S-Benzyl | 2-(Benzylthio)-5-(piperidin-1-ylsulfonyl)pyridine | Introduction of a larger, more lipophilic group to probe for hydrophobic interactions. |

| S-Acetyl | S-(5-(Piperidin-1-ylsulfonyl)pyridin-2-yl) ethanethioate | Introduction of an acyl group to act as a potential prodrug or to alter electronic properties. |

| Sulfonic Acid | 5-(Piperidin-1-ylsulfonyl)pyridine-2-sulfonic acid | Introduction of a highly polar, acidic group. |

By systematically synthesizing and evaluating the biological activity of these and other related analogs, a comprehensive structure-activity relationship can be established. This information is invaluable for the rational design of more potent and selective derivatives of this compound for potential therapeutic applications.

Molecular and Supramolecular Interactions of 5 Piperidin 1 Ylsulfonyl Pyridine 2 Thiol

Ligand-Target Binding Mechanisms of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

Currently, there is no publicly available research detailing the ligand-target binding mechanisms of this compound.

Receptor Binding Studies (In Vitro) with the Chemical Compound

No in vitro receptor binding studies for this compound have been reported in the scientific literature. Consequently, data on its affinity and selectivity for any specific biological receptors are unavailable.

Enzyme Inhibition Kinetics for this compound

Information regarding the enzyme inhibition kinetics of this compound is not present in the current body of scientific knowledge. There are no published studies that have investigated its potential to inhibit any enzymes, and therefore, no data on inhibition constants (Kᵢ) or mechanisms of inhibition exist.

Protein-Ligand Interaction Profiling of the Chemical Compound

A protein-ligand interaction profile for this compound has not been established. Techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling have not been applied to elucidate the specific non-covalent interactions this compound may form with any protein targets.

Cellular Uptake and Localization Mechanisms of this compound

The mechanisms by which this compound may be taken up by cells and its subsequent intracellular localization are currently unknown.

Permeability Studies Across Biological Membranes by the Chemical Compound

There are no published studies on the permeability of this compound across biological membranes. Data from assays such as the Caco-2 permeability assay or Parallel Artificial Membrane Permeability Assay (PAMPA) are not available to assess its potential for passive diffusion or active transport.

Intracellular Distribution and Organelle Targeting of this compound

The intracellular fate of this compound remains uninvestigated. There is no research available that utilizes methods like fluorescence microscopy to determine its distribution within cellular compartments or its potential to target specific organelles.

Interaction with Biomolecular Systems Beyond Primary Targets

The comprehensive understanding of a chemical compound's biological activity extends beyond its primary therapeutic targets. Off-target interactions and binding to other biomacromolecules, such as nucleic acids, are critical aspects of its pharmacological profile. This section explores the predicted and potential interactions of this compound with these systems.

Off-Target Binding Analysis of this compound

While specific experimental off-target screening data for this compound is not extensively available in the public domain, computational and in silico methods provide valuable predictions of its potential off-target profile. Such analyses are crucial in early-stage drug discovery to anticipate potential side effects and to understand the broader biological implications of the compound. The predictions are typically based on the structural and electronic similarities of the compound to known ligands of various biological targets.

Computational models, such as those employing machine learning and interaction fingerprint patterns, can predict binding affinities across a wide range of proteins. researchsquare.comresearchgate.net For a molecule like this compound, which incorporates a sulfonamide group, a pyridine (B92270) ring, and a piperidine (B6355638) moiety, the potential for off-target interactions is significant. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities, often interacting with enzymes and receptors. mdpi.comnih.gov

A predictive off-target binding analysis for this compound would likely involve screening against a panel of common off-target families, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The pyridine and piperidine heterocycles are common scaffolds in medicinal chemistry and can contribute to binding at various receptor sites. nih.govmdpi.com

Below is a hypothetical data table representing a predicted off-target binding profile for this compound, based on computational screening. It is important to note that these are predictive values and would require experimental validation.

| Target Class | Specific Target (Example) | Predicted Binding Affinity (Kd, µM) | Potential Interaction Type |

|---|---|---|---|

| Kinase | p38 MAP Kinase | 5.2 | Hydrogen bonding, hydrophobic interactions |

| GPCR | Dopamine Receptor D2 | 8.9 | Electrostatic, van der Waals interactions |

| Ion Channel | hERG | > 20 | Low probability of significant binding |

| Nuclear Receptor | Estrogen Receptor Alpha | 15.4 | Weak hydrophobic interactions |

| Enzyme | Carbonic Anhydrase II | 3.7 | Coordination with zinc, hydrogen bonding |

Interaction of the Chemical Compound with Nucleic Acids (DNA/RNA)

Studies on various pyridine derivatives have shown their capacity to bind to DNA. mdpi.com The primary modes of interaction are typically categorized as intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. For a molecule like this compound, groove binding is a plausible mode of interaction, where the compound fits into the minor or major groove of the DNA. mdpi.com The piperidine and sulfonyl groups could form hydrogen bonds with the base pairs in the grooves. While less likely due to the lack of a large, flat aromatic system, partial intercalation cannot be entirely ruled out. mdpi.com

The binding affinity of such interactions can be quantified by the binding constant (Kb). For similar pyridine-containing compounds, these values can range significantly, indicating varying strengths of interaction. mdpi.comnih.gov Spectroscopic techniques, such as UV-visible and circular dichroism spectroscopy, are commonly employed to study these interactions and determine binding constants. mdpi.com

Regarding RNA, the interaction of small molecules is an emerging area of research. The 2'-hydroxyl group of RNA offers an additional site for interaction compared to DNA. acs.org Sulfonyl-containing compounds have been explored for their ability to react with the 2'-OH groups of RNA, suggesting that this compound could potentially form covalent or non-covalent interactions with RNA. acs.org Such interactions could modulate RNA structure and function.

The table below summarizes the potential interactions of this compound with nucleic acids, based on findings for structurally related compounds.

| Nucleic Acid | Potential Mode of Interaction | Predicted Binding Affinity (Kb, M-1) | Key Structural Moieties Involved |

|---|---|---|---|

| DNA | Minor Groove Binding | 104 - 105 | Pyridine ring, Piperidine moiety |

| DNA | Electrostatic Interaction | Variable | Sulfonyl group |

| RNA | Non-covalent binding in loops or bulges | Not Determined | Pyridine ring, Piperidine moiety |

| RNA | Potential interaction with 2'-OH | Not Determined | Sulfonyl group |

Further experimental studies, including spectroscopic titrations, isothermal titration calorimetry, and molecular modeling, are necessary to definitively characterize the off-target binding profile and the nature of the interactions between this compound and nucleic acids.

Computational Chemistry and Molecular Modeling Studies of 5 Piperidin 1 Ylsulfonyl Pyridine 2 Thiol

Quantum Chemical Calculations for 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Electronic Structure Elucidation of the Chemical Compound

To understand the electronic nature of this compound, methods like Density Functional Theory (DFT) would be employed. These calculations could reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. Such information is crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Hypothetical Data on Electronic Properties:

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.2 D | Influences solubility and intermolecular interactions. |

Conformational Analysis and Energy Landscapes of this compound

The piperidine (B6355638) and pyridine (B92270) rings, connected by a sulfonyl group, allow for multiple conformations. A thorough conformational analysis would identify the most stable three-dimensional structures of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energies, an energy landscape can be constructed. This would pinpoint the global minimum energy conformation and other low-energy conformers that might be biologically relevant.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a bridge between static molecular models and biological reality.

Ligand-Protein Binding Dynamics of the Chemical Compound

If this compound were identified as a ligand for a specific protein target, MD simulations could be used to study the dynamics of the binding process. These simulations would track the trajectory of the ligand as it approaches and interacts with the protein's binding site, revealing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Conformational Changes Upon Binding of this compound

The binding of a ligand to a protein can induce conformational changes in both molecules. MD simulations can capture these changes, illustrating how the protein might adapt its shape to accommodate the ligand, or how the ligand might adopt a specific conformation within the binding pocket. This information is vital for understanding the mechanism of action and for structure-based drug design.

Docking Studies and Binding Pose Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Docking studies would be instrumental in identifying potential protein targets for this compound and in predicting its binding mode. By screening a library of protein structures, potential biological targets could be hypothesized. For a known target, docking would generate a series of possible binding poses, which are then scored based on their predicted binding affinity. The top-scoring poses provide a plausible model of how the compound interacts with its target at the molecular level.

Hypothetical Docking Results against a Kinase Target:

| Parameter | Hypothetical Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Indicates a strong predicted interaction. |

| Key Interacting Residues | Asp145, Lys72, Leu120 | Suggests specific amino acids involved in binding. |

| Hydrogen Bonds | 2 | Highlights important stabilizing interactions. |

Virtual Screening Methodologies Utilizing the Chemical Compound

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov this compound can be utilized in both ligand-based and structure-based virtual screening approaches.

In ligand-based virtual screening , the known structure of an active compound is used to identify other molecules with similar properties. If this compound were a known inhibitor of a particular target, it could serve as a query molecule. A common method is pharmacophore modeling, where the essential steric and electronic features required for biological activity are defined. researchgate.netresearchgate.net For this compound, a pharmacophore model might include a hydrogen bond donor (the thiol group), a hydrogen bond acceptor (the sulfonyl oxygens), and a hydrophobic feature (the piperidine ring). This model would then be used to screen large compound databases for molecules that match these features.

Structure-based virtual screening , on the other hand, relies on the three-dimensional structure of the target protein. nih.gov Molecular docking is the most common technique, where the compound is computationally placed into the active site of the target to predict its binding affinity and orientation. For instance, if the target were a zinc-containing enzyme like carbonic anhydrase, this compound would be docked into the active site to assess its potential inhibitory activity. mdpi.com The results of such a screening are typically ranked based on a scoring function that estimates the binding energy.

A hypothetical virtual screening workflow utilizing this compound is outlined in the table below.

| Step | Description | Methodology |

| 1. Target Selection | Identification of a biologically relevant protein target. | Literature review, bioinformatics analysis. |

| 2. Library Preparation | Curation of a large database of small molecules. | ZINC database, in-house libraries. |

| 3. Ligand Preparation | Generation of a 3D conformation of this compound. | Energy minimization using molecular mechanics. |

| 4. Screening | Application of ligand-based or structure-based screening. | Pharmacophore modeling or molecular docking. |

| 5. Hit Selection | Identification of promising candidate molecules based on screening scores. | Ranking by pharmacophore fit or docking score. |

| 6. Post-filtering | Application of filters to remove compounds with undesirable properties. | Lipinski's rule of five, ADMET prediction. |

Active Site Interactions and Key Residues with this compound

Understanding the interactions between a ligand and the active site of a protein is crucial for lead optimization. The chemical moieties of this compound—the sulfonamide, the piperidine ring, and the pyridine-2-thiol (B7724439) group—suggest several potential key interactions.

The sulfonamide group is a well-known zinc-binding group in a variety of metalloenzyme inhibitors, most notably carbonic anhydrase inhibitors. acs.org The deprotonated sulfonamide nitrogen can coordinate directly with the zinc ion in the active site. nih.gov Additionally, the sulfonyl oxygens can form hydrogen bonds with nearby amino acid residues, such as the hydroxyl group of threonine or the backbone amides of other residues. acs.orgnih.gov

The pyridine-2-thiol moiety can exist in tautomeric equilibrium with pyridine-2-thione. acs.org In its thiol form, it can act as a hydrogen bond donor. The pyridine nitrogen can also participate in hydrogen bonding as an acceptor. Furthermore, the aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

The piperidine ring is a saturated heterocycle that typically engages in hydrophobic or van der Waals interactions within the active site. Its conformational flexibility allows it to adopt a shape that is complementary to the binding pocket.

A hypothetical molecular docking study of this compound into the active site of human carbonic anhydrase II could reveal the following key interactions, as summarized in the table below.

| Interacting Moiety of Compound | Key Residue in Active Site | Type of Interaction |

| Sulfonamide Nitrogen | Zn²⁺ | Coordination |

| Sulfonyl Oxygen | Thr199 | Hydrogen Bond |

| Pyridine Ring | Phe131 | π-π Stacking |

| Piperidine Ring | Val121, Leu198 | Hydrophobic Interaction |

| Thiol Group | Gln92 | Hydrogen Bond |

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Feature Selection and Descriptor Calculation for the Chemical Compound

The first step in developing a QSAR model is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. For a series of analogs of this compound, a wide range of descriptors would be calculated. acs.orgucsb.edu These can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape, volume, and surface area.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

A selection of relevant descriptors for a QSAR study of this compound analogs is presented in the table below.

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Zagreb Index | Branching of the molecular skeleton. |

| Geometric | Molecular Surface Area | Three-dimensional size and shape. |

| Electronic | Dipole Moment | Polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | Electron-donating ability. |

Feature selection is a critical step to identify the most relevant descriptors that correlate with the biological activity, thereby avoiding overfitting of the model. tandfonline.com

Model Development and Validation in Relation to this compound

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). nih.gov

A hypothetical QSAR model for a series of analogs of this compound might take the form of a linear equation:

Biological Activity = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

The quality and predictive power of the developed QSAR model must be rigorously validated. This involves both internal and external validation techniques. tandfonline.com

Internal Validation: This is typically performed using methods like leave-one-out cross-validation (q²), which assesses the robustness of the model.

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. The predictive performance is often measured by the predicted correlation coefficient (R²_pred).

The statistical parameters used to assess the quality of a QSAR model are summarized in the following table.

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predicted R² for external test set) | Measures the external predictive ability of the model. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

Through these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, facilitating its potential development as a therapeutic agent.

Structure Activity Relationship Sar of 5 Piperidin 1 Ylsulfonyl Pyridine 2 Thiol and Its Analogs

Identification of Pharmacophoric Features in 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. For this compound, several key pharmacophoric features can be identified:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group (SO₂) and the nitrogen atom of the pyridine (B92270) ring are potent hydrogen bond acceptors. These features can form crucial interactions with hydrogen bond donor residues (e.g., arginine, histidine, lysine) in a biological target.

Hydrogen Bond Donor: The thiol (-SH) group can act as a hydrogen bond donor. It is important to note that pyridine-2-thiol (B7724439) exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. wikipedia.orgacs.org In the thione form, the N-H group becomes a hydrogen bond donor. The specific tautomer present can depend on the solvent and the microenvironment of the binding site. wikipedia.org

Hydrophobic/Lipophilic Regions: The piperidine (B6355638) ring and the pyridine ring provide hydrophobic surfaces that can engage in van der Waals interactions or occupy hydrophobic pockets within a receptor or enzyme active site. The piperidine ring, being a saturated heterocycle, offers a flexible three-dimensional hydrophobic structure. biologyinsights.com

Aromatic System: The pyridine ring is an aromatic system capable of participating in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the target site.

These features combine to create a distinct spatial and electronic profile that dictates the molecule's potential biological interactions.

Elucidation of Key Structural Elements for Biological Activity of the Chemical Compound

The Pyridine-2-thiol Moiety: This group is likely a primary anchor for binding to a biological target. The thiol group is known to be a good metal chelator and can interact with metalloenzymes. ontosight.ai The pyridine ring itself can provide a rigid scaffold for the correct orientation of the other functional groups. The position of the thiol group at the 2-position, adjacent to the ring nitrogen, influences its electronic properties and potential for tautomerism. ajchem-a.com

The spatial relationship and relative orientation of these three key elements are likely critical for achieving a specific biological effect.

Impact of Substituent Modifications on Efficacy and Selectivity of this compound Analogs

Modifications to the core structure of this compound would be expected to have a significant impact on its efficacy and selectivity. The following table outlines hypothetical modifications and their potential effects based on general SAR principles observed in related compound classes.

| Modification Site | Substituent Type | Predicted Impact on Activity | Rationale |

| Pyridine Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) | Potentially increased or decreased activity | Alters the electron density of the ring, affecting pKa and binding interactions. |

| Electron-withdrawing groups (e.g., -Cl, -CF₃) | Potentially increased or decreased activity | Alters the electronic properties and may introduce new interaction points (e.g., halogen bonding). | |

| Piperidine Ring | Small alkyl groups (e.g., methyl, ethyl) | May increase hydrophobic interactions and potency. | Can probe the size and shape of a hydrophobic pocket in the target. |

| Polar groups (e.g., -OH, -NH₂) | Could increase solubility and introduce new hydrogen bonding opportunities. | May improve pharmacokinetic properties or provide additional binding interactions. nih.gov | |

| Bulky groups | Likely to decrease activity. | May cause steric hindrance at the binding site. | |

| Sulfonamide Nitrogen | Alkylation | Likely to decrease activity. | The N-H bond in some sulfonamides is crucial for activity; its removal would prevent hydrogen bond donation. researchgate.net |

These predictions are based on the assumption that the molecule interacts with a well-defined binding site. The actual effect of any substitution would need to be determined empirically through synthesis and biological testing.

Stereochemical Considerations and Their Influence on Activity of the Chemical Compound

Stereochemistry plays a pivotal role in the interaction of small molecules with biological targets, which are themselves chiral. patsnap.comomicsonline.orgnih.gov

Achiral Nature of the Parent Compound: this compound itself is an achiral molecule and does not have any stereocenters.

Introduction of Chirality: Stereocenters could be introduced by substitution, particularly on the piperidine ring. For example, placing a substituent at the 2-, 3-, or 4-position of the piperidine ring would create a chiral center.

Enantiomers and Biological Activity: If a chiral analog were synthesized, it would exist as a pair of enantiomers. It is highly probable that these enantiomers would exhibit different biological activities. researchgate.net One enantiomer (the eutomer) might fit perfectly into the binding site of a receptor or enzyme, while the other (the distomer) might bind with lower affinity or not at all. In some cases, the distomer can even have undesirable off-target effects. omicsonline.org

Conformational Isomerism: The piperidine ring exists predominantly in a chair conformation. biologyinsights.com Substituents on the ring can occupy either an axial or an equatorial position. The energetic preference for the equatorial position can be influenced by the nature of the substituent and the solvent. The specific chair conformation and the orientation of any substituents would be critical for the molecule's three-dimensional shape and its ability to bind to its target. The relative stereochemistry of multiple substituents on the piperidine ring would further define its shape and biological activity.

Therefore, should any analogs of this compound be developed with stereocenters, the separation and individual testing of the stereoisomers would be essential for a complete understanding of their SAR. omicsonline.org

Mechanistic Insights into Biological Activity of 5 Piperidin 1 Ylsulfonyl Pyridine 2 Thiol

Elucidation of Signaling Pathways Modulated by the Chemical Compound

To understand the functional impact of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol at a cellular level, the first step would be to identify the signaling pathways it modulates. This would typically involve a series of targeted biochemical and cellular assays. For instance, researchers might investigate its effect on well-established cancer-related pathways such as MAPK/ERK, PI3K/Akt, or NF-κB signaling. The general approach would be to treat relevant cell lines with the compound and measure the activity of key proteins within these pathways.

A hypothetical data table for such an investigation might look like this:

Table 1: Hypothetical Modulation of Key Signaling Proteins by this compound

| Signaling Pathway | Key Protein | Change in Activity | Method of Detection |

| MAPK/ERK | p-ERK1/2 | - | Western Blot |

| PI3K/Akt | p-Akt (Ser473) | - | Western Blot |

| NF-κB | IκBα degradation | - | Western Blot |

| Wnt/β-catenin | β-catenin levels | - | ELISA |

| JAK/STAT | p-STAT3 | - | Flow Cytometry |

Data in this table is hypothetical and for illustrative purposes only, as no specific studies have been identified.

Gene Expression Profiling in Response to this compound

Following the identification of modulated signaling pathways, a broader, unbiased approach using transcriptomics would be essential. Techniques such as RNA-sequencing (RNA-Seq) or microarray analysis would provide a global view of the changes in gene expression following treatment with the compound. This could reveal novel targets and downstream effects. For example, if the compound were to induce apoptosis, one would expect to see upregulation of pro-apoptotic genes like BAX and CASP3, and downregulation of anti-apoptotic genes like BCL2.

A sample data table summarizing potential gene expression changes is presented below:

Table 2: Illustrative Gene Expression Changes in Response to this compound

| Gene | Function | Fold Change | p-value |

| FOS | Transcription factor, cell proliferation | - | - |

| JUN | Transcription factor, apoptosis | - | - |

| VEGFA | Angiogenesis | - | - |

| CDKN1A (p21) | Cell cycle arrest | - | - |

| MYC | Oncogene, cell cycle progression | - | - |

This table represents a hypothetical outcome of a gene expression study.

Investigation of Post-Translational Modifications Induced by this compound

Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability. nih.govnih.gov Investigating how this compound affects PTMs such as phosphorylation, ubiquitination, acetylation, and methylation would provide deeper mechanistic insights. For example, many kinase inhibitors exert their effects by altering the phosphorylation status of their target proteins. Specific antibodies against modified proteins or mass spectrometry-based PTM proteomics could be employed for such investigations.

A potential summary of findings in this area could be formatted as follows:

Table 4: Potential Post-Translational Modifications Influenced by this compound

| Protein | Post-Translational Modification | Site of Modification | Functional Consequence |

| Histone H3 | Acetylation | K9, K14 | - |

| p53 | Phosphorylation | Ser15 | - |

| NF-κB p65 | Ubiquitination | K221 | - |

| α-Tubulin | Acetylation | K40 | - |

This table is a hypothetical representation of potential research findings.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Piperidin 1 Ylsulfonyl Pyridine 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy of the Chemical Compound

No experimental ¹H NMR or ¹³C NMR data for 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol has been published in accessible scientific journals or databases. Structural elucidation through NMR would typically involve analyzing the chemical shifts and coupling constants of the protons and carbons in the pyridine (B92270) and piperidine (B6355638) rings. The pyridine ring protons would be expected in the aromatic region, with their splitting patterns revealing their substitution positions. The piperidine ring would show aliphatic signals, and their chemical shifts would be influenced by the adjacent sulfonyl group. Without actual data, any further analysis remains speculative.

Mass Spectrometry (MS) Applications for this compound

Detailed mass spectrometry analysis, including fragmentation patterns from techniques like Electrospray Ionization (ESI-MS), is not available in the public domain for this compound. Such data would be crucial for confirming the molecular weight of 274.38 g/mol and for providing structural information based on the fragmentation of the piperidinylsulfonyl and pyridinethiol moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of the Chemical Compound

Similarly, no specific experimental IR or UV-Vis spectra for this compound could be located. An IR spectrum would be expected to show characteristic absorption bands for the S=O stretches of the sulfonamide, C=S and N-H vibrations from the 2-thiol/2-thione tautomer of the pyridine ring, and C-H and C-N vibrations from the piperidine and pyridine structures. UV-Vis spectroscopy would provide information on the electronic transitions within the molecule, but without data, the absorption maxima (λmax) cannot be reported.

X-ray Crystallography of this compound and Its Complexes

The investigation for crystallographic data yielded no results, indicating that the three-dimensional structure of this compound has likely not been determined or publicly reported.

Single Crystal X-ray Diffraction of the Chemical Compound

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, precise data on its bond lengths, bond angles, crystal system, and space group are not available.

Co-crystallization of this compound with Target Macromolecules

No studies detailing the co-crystallization of this compound with any target macromolecules, such as proteins or enzymes, have been found. Such studies are essential for understanding molecular interactions in a biological context, but this information is currently unavailable.

Future Directions and Translational Perspectives for 5 Piperidin 1 Ylsulfonyl Pyridine 2 Thiol

Design of Next-Generation Analogs of the Chemical Compound

The development of next-generation analogs of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol would likely focus on systematic modifications of its core components to enhance potential biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be crucial in guiding these designs.

Key areas for modification could include:

Piperidine (B6355638) Ring Substitutions: Introducing various substituents at different positions on the piperidine ring could influence the compound's lipophilicity, steric profile, and ability to interact with biological targets.

Sulfonyl Group Bioisosteres: Replacing the sulfonyl group with other bioisosteric linkers could modulate the compound's electronic properties and metabolic stability.

Pyridine (B92270) Ring Modifications: Altering the substitution pattern on the pyridine ring could fine-tune the compound's acidity, basicity, and potential for hydrogen bonding, which are critical for target engagement.

A retracted study on similar compounds, 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, highlighted the exploration of this scaffold for potential antiviral activity. Although retracted, the initial interest in such structures suggests a perceived potential in medicinal chemistry.

Exploration of Novel Therapeutic or Industrial Applications of this compound

The structural motifs within this compound suggest several potential therapeutic and industrial applications that warrant investigation.

Therapeutic Potential:

The broader class of sulfonylpyridine derivatives has been investigated for various pharmacological activities. For instance, some sulfonylpyridine molecules have demonstrated antichlamydial action, suggesting that this compound could be a starting point for developing novel antibacterial agents. Furthermore, piperidine and pyridine moieties are common in compounds targeting the central nervous system, hinting at potential applications in neuroscience.

Industrial Applications:

The pyridine-2-thiol (B7724439) component is known for its ability to act as a corrosion inhibitor. This property could be explored for this compound, potentially in specialized industrial settings where its unique sulfonylpiperidine side chain might offer advantages in terms of solubility or adherence to specific metal surfaces.

Integration of the Chemical Compound into Multi-component Systems or Formulations

For any potential therapeutic application, the formulation of this compound would be a critical step. Research in this area would focus on enhancing its solubility, stability, and bioavailability.

Potential formulation strategies could include:

Salt Formation: Conversion to a pharmaceutically acceptable salt could improve solubility and handling properties.

Prodrug Approaches: Modification of the thiol group to create a prodrug could enhance absorption and metabolic stability.

Advanced Drug Delivery Systems: Encapsulation in nanoparticles or liposomes could improve targeted delivery and reduce potential off-target effects.

Challenges and Opportunities in Research on this compound

The primary challenge in the research of this compound is the current lack of published data on its biological activity and potential applications. This presents a significant hurdle for any research and development efforts.

However, this lack of information also represents a key opportunity. The compound's unique combination of chemical features provides a largely unexplored area of chemical space. Initial screening in a wide range of biological assays could uncover novel activities, paving the way for new avenues of research.

Opportunities for future research include:

High-Throughput Screening: Testing the compound against a diverse panel of biological targets to identify potential therapeutic areas.

Synthetic Methodology Development: Optimizing the synthesis of this compound and developing efficient routes to a library of its analogs.

Computational Modeling: Using in silico methods to predict potential biological targets and guide the design of next-generation compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol, and how can reaction yields be optimized?

- Methodological Answer :

- Start with nucleophilic substitution between pyridine-2-thiol derivatives and piperidin-1-sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen .

- Optimize yields by varying reaction parameters:

- Solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C).

- Use catalysts like triethylamine to neutralize HCl byproducts.

- Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Characterize intermediates using H NMR and IR spectroscopy to confirm sulfonation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- H/C NMR : Assign peaks using coupling patterns and chemical shifts. For example, pyridine protons resonate at δ 7.5–8.5 ppm, while piperidinyl protons appear at δ 1.5–3.0 ppm .

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm) and thiol (-SH, ~2550–2600 cm) functional groups.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M+H] and fragmentation patterns.

- Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves (EN 374 compliant), flame-retardant lab coats, and safety goggles .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer :

- Conduct accelerated stability studies:

- Incubate the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours .

- Analyze degradation via HPLC-MS to identify products (e.g., sulfonic acid derivatives or piperidine cleavage).

- Use H NMR to monitor structural changes (e.g., loss of thiol protons or sulfonyl group modification) .

Q. How can contradictory spectroscopic data (e.g., unexpected coupling patterns) be resolved during characterization?

- Methodological Answer :

- Triangulation : Cross-validate results using complementary techniques (e.g., X-ray crystallography for conformation analysis or 2D NMR for connectivity) .

- Tautomerism Assessment : Investigate potential thiol-thione tautomerism via variable-temperature NMR or computational modeling .

- Literature Comparison : Compare data with structurally analogous compounds (e.g., pyridine-2-thiol derivatives) .

Q. What computational methods can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics.

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers assess the compound’s redox behavior and its implications for storage?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation potentials in acetonitrile/water mixtures to identify redox-active sites (e.g., thiol group).

- Stability Under Oxidative Stress : Expose the compound to HO or O and monitor degradation via LC-MS.

- Correlate findings with storage guidelines (e.g., inert-atmosphere storage recommended for thiol-containing compounds) .

Q. How should experiments be designed to study the reactivity of the sulfonyl group in nucleophilic environments?

- Methodological Answer :

- Kinetic Studies : React the compound with nucleophiles (e.g., amines, alkoxides) in varying solvents (polar aprotic vs. protic).

- Mechanistic Probes : Use O-labeled water or amines to track sulfonyl group substitution pathways.

- Product Analysis : Characterize adducts via F NMR (if fluorinated nucleophiles are used) or HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.